molecular formula C11H8F3N3O2 B1654301 2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 2197054-97-8

2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No. B1654301
CAS RN: 2197054-97-8
M. Wt: 271.19
InChI Key: ZVWGEMOTPBCMRH-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PTPC and is a pyrazole derivative. It is a white solid that is soluble in water and has a molecular weight of 303.25 g/mol.

Mechanism of Action

PTPC is a selective inhibitor of PTPs. It works by binding to the active site of PTPs and preventing them from dephosphorylating their substrates. This leads to an accumulation of phosphorylated proteins, which can have various downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTPC depend on the specific PTP that it inhibits. However, it has been shown to have anticancer effects in various cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTPC is its selectivity for PTPs. This allows for the specific inhibition of PTPs without affecting other enzymes or cellular processes. However, one limitation of PTPC is its relatively low potency compared to other PTP inhibitors. This can make it difficult to achieve complete inhibition of PTP activity in some experiments.

Future Directions

There are several future directions for the study of PTPC. One area of interest is the development of more potent PTP inhibitors that can be used in clinical settings. Another area of interest is the identification of specific PTPs that are involved in various diseases, which could lead to the development of targeted therapies. Additionally, the use of PTPC as a tool compound for the study of PTPs could lead to a better understanding of their role in cellular signaling and disease.

Scientific Research Applications

PTPC has been found to have various applications in scientific research. It is primarily used as a tool compound for the study of protein tyrosine phosphatases (PTPs), which are a family of enzymes that play a crucial role in cellular signaling. PTPs are involved in the regulation of various cellular processes, including growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

2-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-5-8(10(18)19)17(16-9)6-7-1-3-15-4-2-7/h1-5H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGEMOTPBCMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148280
Record name 1H-Pyrazole-5-carboxylic acid, 1-(4-pyridinylmethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

CAS RN

2197054-97-8
Record name 1H-Pyrazole-5-carboxylic acid, 1-(4-pyridinylmethyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197054-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 1-(4-pyridinylmethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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